(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate
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Overview
Description
(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H7F3N2O4 and a molecular weight of 228.13 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate typically involves the reaction of 2-aminooxazole with formaldehyde and trifluoroacetic acid. The reaction conditions usually include a controlled temperature environment and the use of a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazole compounds .
Scientific Research Applications
(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Oxazolemethanol, 2-amino-, 2,2,2-trifluoroacetate: This compound shares a similar structure and chemical properties with (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate.
2-Amino-1,3-oxazol-5-yl)methanol; trifluoroacetic acid: Another closely related compound with similar applications and reactivity.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in scientific research. Its trifluoroacetate moiety, in particular, enhances its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
(2-amino-1,3-oxazol-5-yl)methanol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLPNDHUDKDBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)N)CO.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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